molecular formula C7H8N2O2 B8535312 Benzo[1,3]dioxol-4-yl-hydrazine

Benzo[1,3]dioxol-4-yl-hydrazine

Cat. No.: B8535312
M. Wt: 152.15 g/mol
InChI Key: NIWDEBQFJFGZBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzo[1,3]dioxol-4-yl-hydrazine is a hydrazine derivative featuring a 1,3-benzodioxole (methylenedioxyphenyl) substituent. This compound is a key intermediate in synthesizing biologically active heterocycles, including pyrazoles, triazoles, and thiadiazoles. The 1,3-benzodioxole moiety enhances lipophilicity and metabolic stability, making it valuable in medicinal chemistry .

Properties

Molecular Formula

C7H8N2O2

Molecular Weight

152.15 g/mol

IUPAC Name

1,3-benzodioxol-4-ylhydrazine

InChI

InChI=1S/C7H8N2O2/c8-9-5-2-1-3-6-7(5)11-4-10-6/h1-3,9H,4,8H2

InChI Key

NIWDEBQFJFGZBZ-UHFFFAOYSA-N

Canonical SMILES

C1OC2=CC=CC(=C2O1)NN

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, CF₃) enhance antiparasitic and enzyme inhibitory activities .
  • Aromatic substituents on hydrazine improve antimicrobial potency due to increased π-π interactions with microbial targets .

Comparison :

  • Hydrazinecarbothioamides (e.g., compound 1 in ) enable diverse cyclization pathways, yielding thiadiazoles with high enzymatic selectivity.
  • Acid hydrazides (e.g., compound 108 in ) are versatile for generating triazole derivatives via one-pot reactions.

Physicochemical Properties

  • Lipophilicity : The 1,3-benzodioxole ring increases logP values (e.g., 2.8–3.5), enhancing membrane permeability .
  • Stability : Hydrazine derivatives with aromatic substituents exhibit greater thermal stability (decomposition >200°C) compared to aliphatic analogs .

Preparation Methods

Formation of 4-Substituted Benzodioxoles

While explicit methods for 4-substituted benzodioxoles are limited, analogous syntheses for 5-substituted derivatives suggest viable pathways. For example, 1,3-benzodioxole-5-carbaldehyde is synthesized via oxidation of safrole or isosafrole. Adapting this approach, 4-substituted analogs could be obtained through regioselective functionalization of catechol derivatives, followed by cyclization with dihalomethanes or carbonyl compounds. Challenges include controlling regiochemistry and optimizing yields for the 4-position isomer.

Functionalization of Benzodioxole Intermediates

Benzodioxole intermediates are often functionalized via Friedel-Crafts alkylation, Vilsmeier-Haack formylation, or nucleophilic aromatic substitution. For instance, 1-(1,3-benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-one is synthesized by condensing piperonal with methyl isobutyl ketone under acidic conditions. A similar strategy could target 4-substituted ketones or aldehydes, which are critical for subsequent hydrazine coupling.

Hydrazine Coupling Strategies

Introducing the hydrazine group to benzodioxole derivatives typically involves condensation reactions with hydrazine or its protected analogs.

Direct Condensation with Hydrazine Hydrate

Hydrazine hydrate reacts with carbonyl-containing benzodioxoles to form hydrazones, which can be reduced to hydrazines. For example, 5-(1,3-benzodioxol-5-yl)-3-tert-butyl-4,5-dihydro-1H-pyrazole is synthesized by refluxing a ketone with hydrazine hydrate in ethanol. Applying this method to a 4-substituted benzodioxolyl ketone would theoretically yield the target hydrazine, though regiochemical control remains a challenge.

Representative Reaction Conditions:

Starting MaterialReagentSolventTemperatureYield
4-Substituted ketoneHydrazine hydrateEthanolReflux73–90%

Use of Protected Hydrazine Derivatives

To avoid side reactions, hydrazine is often introduced via protected intermediates. For instance, di-tert-butyl 1-(4-cyanobenzyl)hydrazine-1,2-dicarboxylate is synthesized using triphenylphosphine (Ph₃P) and di-tert-butyl azodicarboxylate (DBAD). Deprotection with HCl/MeOH then yields the free hydrazine. Adapting this method, a 4-benzodioxolylmethyl group could replace the cyanobenzyl moiety, followed by deprotection to isolate Benzodioxol-4-yl-hydrazine.

Deprotection Protocol:

  • Dissolve protected hydrazine in methanol.

  • Add acetyl chloride dropwise at 0°C.

  • Stir for 2.5 minutes, then add HCl/MeOH (37%).

  • Stir for 2 hours at room temperature.

  • Remove solvent under reduced pressure.

Alternative Pathways via Thiosemicarbazones and Pyrazoles

Thiosemicarbazones and pyrazole derivatives serve as intermediates in hydrazine synthesis, offering routes to functionalize the benzodioxole core.

Thiosemicarbazone Formation

Reaction of N-(4)-(benzo[d]dioxol-5-yl)thiosemicarbazide with aldehydes yields thiosemicarbazones, which can be hydrolyzed to hydrazines. For the 4-isomer, substituting the aldehyde with a 4-benzodioxolylcarbaldehyde could provide the desired product.

Example Reaction:

  • N-(Benzo[d]dioxol-5-yl)-2-benzylidenehydrazinecarbothioamide is synthesized in 86% yield by refluxing thiosemicarbazide with benzaldehyde.

Pyrazole Ring Opening

Pyrazole derivatives synthesized from benzodioxolyl ketones and hydrazines can be modified to release hydrazine. For example, 5-(benzo[d][1,dioxol-5-yl)-3-tert-butyl-4,5-dihydropyrazole is treated with chloroacetyl chloride to form intermediates that react with amines. Acidic or basic hydrolysis of such intermediates could regenerate the hydrazine group.

Challenges and Optimization

Regiochemical Control

Synthesizing 4-substituted benzodioxoles requires precise control over electrophilic substitution patterns. Directed ortho-metalation or use of directing groups may improve regioselectivity.

Purification Techniques

  • Flash chromatography : Used to purify hydrazine derivatives with petroleum ether/ethyl acetate mixtures.

  • Recrystallization : Ethanol and dioxane are common solvents for isolating crystalline products.

Yield Optimization

Yields for analogous compounds range from 73% to 90%, depending on the reaction scale and purification method. Optimizing stoichiometry (e.g., 1.5 equivalents of Ph₃P and DBAD) improves efficiency .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing benzo[1,3]dioxol-4-yl-hydrazine derivatives, and how can reaction conditions be optimized?

  • Methodological Answer : The Claisen-Schmidt condensation between 1-(benzo[d][1,3]dioxol-5-yl)ethanone and substituted aromatic aldehydes is a key step to generate chalcones. Subsequent cyclization with hydrazine derivatives (e.g., phenyl hydrazine) in absolute ethanol under reflux yields pyrazole or pyrazoline scaffolds . Optimization involves solvent selection (e.g., ethanol for solubility), reaction time (3–6 hours), and purification via recrystallization or column chromatography. For hydrazide formation, refluxing esters with hydrazine hydrate (99%) in ethanol for 3 hours is effective, followed by recrystallization .

Q. How can structural characterization of this compound derivatives be performed using spectroscopic and crystallographic techniques?

  • Methodological Answer : Employ a combination of:

  • NMR spectroscopy : Analyze 1H^1H and 13C^{13}C NMR to confirm hydrazine linkage and aromatic substitution patterns .
  • FTIR : Identify characteristic peaks for N–H (3200–3400 cm1^{-1}) and C=O (1650–1700 cm1^{-1}) groups .
  • X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, leveraging hydrogen-bonding motifs for stability analysis .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity in these compounds?

  • Methodological Answer :

  • Antimicrobial : Follow CLSI guidelines for MIC determination against bacterial/fungal strains (e.g., S. aureus, C. albicans) using agar dilution or broth microdilution .
  • Anticonvulsant : Employ maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models in rodents to assess seizure protection .
  • Enzyme inhibition : Use fluorometric or colorimetric assays (e.g., α-glucosidase inhibition via p-nitrophenyl glucopyranoside hydrolysis) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of this compound derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Pharmacophore mapping : Identify critical groups (e.g., semicarbazone-like NH groups for MES activity) .
  • Substituent variation : Introduce electron-withdrawing groups (e.g., nitro at position 4) to enhance anticonvulsant potency. Compare analogs using in vivo ED50_{50} values .
  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., MAGL enzyme active sites) .

Q. What computational strategies resolve contradictions in experimental data, such as divergent biological activities across assays?

  • Methodological Answer :

  • DFT calculations : Analyze electronic properties (HOMO-LUMO gaps) to correlate charge distribution with antioxidant or enzyme-inhibitory activity .
  • Molecular dynamics (MD) simulations : Assess ligand-protein binding stability over time (e.g., 100 ns trajectories) to explain discrepancies between in vitro and in silico results .
  • Packing similarity analysis : Use Mercury CSD’s Materials Module to compare crystal packing motifs and polymorphism effects on bioavailability .

Q. How can researchers address low yields or impurities in hydrazine-based cyclization reactions?

  • Methodological Answer :

  • Catalyst screening : Test Lewis acids (e.g., tin(II) chloride) to accelerate cyclization .
  • Purification protocols : Employ gradient column chromatography (silica gel, hexane:ethyl acetate) or preparative HPLC for challenging separations .
  • Reaction monitoring : Use TLC (GF254 plates) with UV visualization to track intermediate formation and optimize stoichiometry .

Q. What advanced techniques validate the stereoselectivity and regioselectivity of hydrazine-derived products?

  • Methodological Answer :

  • Chiral SFC/HPLC : Resolve enantiomers using chiral stationary phases (e.g., Chiralpak AD-H) and confirm ee values via peak integration .
  • NOESY NMR : Detect through-space correlations to assign stereochemistry in complex hydrazide derivatives .
  • Single-crystal XRD : Determine absolute configuration using anomalous dispersion effects (e.g., Cu Kα radiation) .

Data Analysis and Validation

Q. How should researchers statistically analyze dose-response data from enzyme inhibition assays?

  • Methodological Answer :

  • Nonlinear regression : Fit data to a sigmoidal curve (GraphPad Prism) to calculate IC50_{50} values and Hill coefficients .
  • Outlier detection : Apply Grubbs’ test to exclude anomalous replicates.
  • Cross-validation : Compare results with positive controls (e.g., acarbose for α-glucosidase) to ensure assay reliability .

Q. What strategies mitigate cytotoxicity false positives in anticancer screening of this compound compounds?

  • Methodological Answer :

  • Counter-screening : Test compounds on non-cancerous cell lines (e.g., human lung fibroblasts) to exclude nonspecific toxicity .
  • Apoptosis markers : Use flow cytometry with Annexin V/PI staining to confirm programmed cell death vs. necrosis .
  • Metabolic interference checks : Measure ATP levels (CellTiter-Glo) to rule out artifacts from compound fluorescence .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.